Zotatifin - 2098191-53-6

Zotatifin

Catalog Number: EVT-8235834
CAS Number: 2098191-53-6
Molecular Formula: C28H29N3O5
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Zotatifin is under investigation in clinical trial NCT04092673 (Study of Eft226 in Subjects With Selected Advanced Solid Tumor Malignancies).
Zotatifin is a selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), with potential antineoplastic activity. Upon administration of zotatifin, this agent targets and binds to elF4A, and promotes eIF4A binding to mRNA with specific polypurine motifs within their 5'-untranslated region (5'-UTR), leading to the formation of a stable sequence-specific ternary complex with eIF4A and mRNA (elF4A- zotatifin-mRNA). This results in the translational repression of key oncogenes and anti-apoptotic proteins involved in tumor cell proliferation, survival and metastasis, such as KRAS, Myc, myeloid cell leukemia-1 (Mcl-1), B-cell lymphoma 2 (Bcl-2), cyclin-dependent kinase (CDK) 4 and 6, cyclin D, fibroblast growth factor receptor (FGFR) 1 and 2, human epidermal growth factor receptor 2 (HER2; ERBB2), and beta-catenin. The inhibition of the expression of these oncogenes leads to the inhibition of various oncogenic signal transduction pathways. This inhibits proliferation and induces apoptosis in tumor cells. eIF4A, a RNA helicase and the rate-limiting component of the eukaryotic translation initiation complex, catalyzes the ATP-dependent unwinding of RNA duplexes and facilitates 43S ribosome scanning within the 5'-UTR. elF4A is activated by various oncogenic signaling pathways, including RAS/mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K)/AKT pathways, and regulates the translation of oncogenes and tumor survival factors with complex secondary structures within the 5'-UTRs that are required for tumor cell proliferation, survival and metastasis.
Source and Classification

Zotatifin is derived from the natural product rocaglamide, which has been known for its anticancer properties but suffered from poor drug-like characteristics. Through a focused medicinal chemistry effort, zotatifin was designed to possess improved physicochemical properties while maintaining potent antitumor activity. It is classified under small molecule inhibitors and specifically targets the eIF4A protein involved in mRNA translation initiation .

Synthesis Analysis

Methods and Technical Details

The synthesis of zotatifin involves several key steps utilizing modern organic synthesis techniques. The process begins with the modification of rocaglamide derivatives through ligand-based design strategies aimed at optimizing their pharmacological properties. The synthetic route typically includes:

  1. Starting Materials: Utilizing readily available precursors from natural products.
  2. Reactions: Employing techniques such as Suzuki-Miyaura cross-coupling and Claisen rearrangement to construct complex molecular frameworks.
  3. Purification: Final products are purified using chromatographic methods to ensure high purity suitable for biological testing.

The detailed synthetic pathway has been documented, emphasizing the importance of optimizing conditions to enhance yield and reduce complexity .

Molecular Structure Analysis

Structure and Data

Zotatifin features a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is C19_{19}H20_{20}N2_{2}O3_{3}, with a molecular weight of approximately 320.38 g/mol. The structural representation highlights:

  • Core Structure: A fused bicyclic system that is essential for its interaction with eIF4A.
  • Functional Groups: Specific substitutions that enhance solubility and bioavailability.

Crystallographic data and computational modeling studies have provided insights into the binding interactions between zotatifin and its target protein, elucidating its mechanism of action at the molecular level .

Chemical Reactions Analysis

Reactions and Technical Details

Zotatifin primarily functions by inhibiting the activity of eIF4A, which is crucial for the initiation of translation in eukaryotic cells. The compound binds to eIF4A, preventing it from unwinding mRNA structures necessary for translation initiation. Key reactions include:

These mechanisms have been validated through various biochemical assays that measure nascent protein synthesis in treated cell lines .

Mechanism of Action

Process and Data

Zotatifin's mechanism of action involves several steps:

  1. Binding to eIF4A: Zotatifin selectively binds to the eIF4A protein, inhibiting its helicase activity.
  2. Alteration of Translational Landscape: This inhibition leads to a reprogramming of the translational landscape within cancer cells, affecting key oncogenes such as Sox4 and Fgfr1.
  3. Induction of Interferon Response: Notably, zotatifin triggers an interferon response that enhances immune recognition of tumor cells, making them more susceptible to immune-mediated destruction.

Studies have shown that treatment with zotatifin not only suppresses tumor growth but also modifies the tumor microenvironment by repolarizing macrophages toward an M1-like phenotype .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Zotatifin exhibits several notable physical and chemical properties:

  • Solubility: It demonstrates good solubility in common organic solvents, facilitating formulation into various dosage forms.
  • Stability: The compound shows stability under physiological conditions, which is critical for therapeutic applications.
  • Melting Point: Detailed thermal analysis indicates a melting point conducive for drug formulation processes.

These properties are essential for ensuring effective delivery and bioavailability in clinical settings .

Applications

Scientific Uses

Zotatifin holds promise for various scientific applications, particularly in cancer therapy:

  • Oncology Research: As a first-in-class inhibitor of eIF4A, zotatifin is being investigated in preclinical models for its efficacy against different cancer types, including triple-negative breast cancer.
  • Combination Therapies: Preliminary studies suggest that zotatifin may synergize with traditional chemotherapy agents like carboplatin, enhancing therapeutic outcomes by inducing DNA damage and activating immune responses.
  • Clinical Trials: Zotatifin is currently undergoing phase I/II clinical trials to evaluate its safety and efficacy in patients with KRAS-mutant tumors .

Properties

CAS Number

2098191-53-6

Product Name

Zotatifin

IUPAC Name

4-[(2S,3R,4S,5S,6R)-4-[(dimethylamino)methyl]-2,3-dihydroxy-10,12-dimethoxy-5-phenyl-7-oxa-11-azatricyclo[6.4.0.02,6]dodeca-1(12),8,10-trien-6-yl]benzonitrile

Molecular Formula

C28H29N3O5

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C28H29N3O5/c1-31(2)16-20-23(18-8-6-5-7-9-18)28(19-12-10-17(15-29)11-13-19)27(33,25(20)32)24-21(36-28)14-22(34-3)30-26(24)35-4/h5-14,20,23,25,32-33H,16H2,1-4H3/t20-,23-,25-,27+,28+/m1/s1

InChI Key

QYCXWOACFWMQFO-WZWZCULESA-N

SMILES

CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5

Canonical SMILES

CN(C)CC1C(C2(C(C1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5

Isomeric SMILES

CN(C)C[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(N=C(C=C3O2)OC)OC)O)C4=CC=C(C=C4)C#N)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.